N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is unique due to its combination of a cyclobutanecarboxamide group with a dioxaborolane moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Biological Activity
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclobutane moiety and a dioxaborolane group. Its molecular formula is C16H24B2O3, and it has a molecular weight of approximately 296.18 g/mol. The dioxaborolane component is known for its role in enhancing the stability and bioavailability of compounds in biological systems.
Research indicates that compounds with similar structural features often exhibit inhibitory activity against key enzymes involved in various signaling pathways. Specifically, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling related to metabolism and neurodegenerative diseases.
Inhibitory Activity
A study demonstrated that certain derivatives exhibited potent GSK-3β inhibitory activity with IC50 values ranging from 8 nM to over 1000 nM depending on the structural modifications made to the core compound . The introduction of specific substituents influenced the potency significantly; for instance:
- Isopropyl and cyclopropyl substituents enhanced activity.
- Larger substituents like cyclohexyl reduced activity.
Biological Assays and Findings
The biological activity of this compound was evaluated through various assays:
Cytotoxicity Assays
In vitro cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The compound was tested at concentrations ranging from 0.1 to 100 µM:
- Compounds showed no significant decrease in cell viability at concentrations up to 10 µM.
- At higher concentrations, some derivatives exhibited cytotoxic effects comparable to their inhibitory activities against GSK-3β .
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:
- Compounds significantly reduced NO levels at concentrations as low as 1 µM.
- The reduction in IL-6 levels was also notable, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Neurodegenerative Diseases : Compounds targeting GSK-3β have been investigated for their neuroprotective effects in models of Alzheimer's disease. The ability to inhibit this kinase may lead to reduced tau phosphorylation and improved neuronal survival.
- Cancer Therapy : Inhibitors of GSK-3β have shown promise in cancer models by promoting apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Properties
Molecular Formula |
C18H26BNO3 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H26BNO3/c1-12-9-10-14(20-16(21)13-7-6-8-13)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,13H,6-8H2,1-5H3,(H,20,21) |
InChI Key |
XSEYGVRNPIEKRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCC3)C |
Origin of Product |
United States |
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